molecular formula C12H18ClNO B13557106 3-(4-Methoxy-2-methylphenyl)pyrrolidine hydrochloride

3-(4-Methoxy-2-methylphenyl)pyrrolidine hydrochloride

Cat. No.: B13557106
M. Wt: 227.73 g/mol
InChI Key: UFUGBROEMBALBJ-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2-methylphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-methoxy-2-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-2-methylphenyl)pyrrolidine hydrochloride typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-2-methylphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the 4-methoxy-2-methylphenyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)pyrrolidine hydrochloride: Similar in structure but lacks the methoxy group.

    3-(4-Methoxyphenyl)pyrrolidine hydrochloride: Similar but lacks the methyl group on the phenyl ring.

    3-(4-Methoxy-2-chlorophenyl)pyrrolidine hydrochloride: Similar but has a chlorine atom instead of a methyl group.

Uniqueness

3-(4-Methoxy-2-methylphenyl)pyrrolidine hydrochloride is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, which may contribute to its distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall activity in various applications .

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

3-(4-methoxy-2-methylphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-9-7-11(14-2)3-4-12(9)10-5-6-13-8-10;/h3-4,7,10,13H,5-6,8H2,1-2H3;1H

InChI Key

UFUGBROEMBALBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2CCNC2.Cl

Origin of Product

United States

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